molecular formula C10H12BrNO B13179705 2-(2-Bromophenyl)pyrrolidin-3-OL

2-(2-Bromophenyl)pyrrolidin-3-OL

Cat. No.: B13179705
M. Wt: 242.11 g/mol
InChI Key: OILYTLRIBGHLBR-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)pyrrolidin-3-OL is a chemical compound that features a pyrrolidine ring substituted with a bromophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromine atom enhances its reactivity, making it a valuable building block for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)pyrrolidin-3-OL typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-(2-bromophenyl)acetamide with a suitable base to induce cyclization, forming the pyrrolidine ring. The reaction is usually carried out under reflux conditions in a solvent like acetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)pyrrolidin-3-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a phenylpyrrolidine derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenylpyrrolidine derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromophenyl)pyrrolidin-3-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)pyrrolidin-3-OL involves its interaction with specific molecular targets. The bromine atom enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring contributes to the compound’s stability and bioactivity, allowing it to interact effectively with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)pyrrolidin-3-OL: Similar structure but with a chlorine atom instead of bromine.

    2-(2-Fluorophenyl)pyrrolidin-3-OL: Contains a fluorine atom, offering different reactivity and biological properties.

    2-(2-Iodophenyl)pyrrolidin-3-OL:

Uniqueness

2-(2-Bromophenyl)pyrrolidin-3-OL is unique due to the presence of the bromine atom, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

2-(2-bromophenyl)pyrrolidin-3-ol

InChI

InChI=1S/C10H12BrNO/c11-8-4-2-1-3-7(8)10-9(13)5-6-12-10/h1-4,9-10,12-13H,5-6H2

InChI Key

OILYTLRIBGHLBR-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C1O)C2=CC=CC=C2Br

Origin of Product

United States

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